molecular formula C21H20N2O5S B11149679 N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide

N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Cat. No.: B11149679
M. Wt: 412.5 g/mol
InChI Key: MZTMZCSZSBQMDB-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a 4-hydroxyphenyl group attached to the benzamide core and a 4-methoxyphenylsulfonylaminomethyl substituent at the para position.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide

InChI

InChI=1S/C21H20N2O5S/c1-28-19-10-12-20(13-11-19)29(26,27)22-14-15-2-4-16(5-3-15)21(25)23-17-6-8-18(24)9-7-17/h2-13,22,24H,14H2,1H3,(H,23,25)

InChI Key

MZTMZCSZSBQMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-hydroxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by coupling the sulfonylated intermediate with the benzamide core under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzamides have been evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of synthesized benzamide derivatives against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results are summarized in Table 1.

CompoundBacterial StrainMIC (µM)
N1Staphylococcus aureus1.27
N8Escherichia coli1.43
N22Klebsiella pneumoniae2.60
N23Pseudomonas aeruginosa2.65

These findings suggest that modifications to the benzamide structure can enhance antimicrobial efficacy, making it a valuable scaffold for developing new antibiotics .

Anticancer Potential

The anticancer properties of N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide have been investigated through various studies focusing on its effects on cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116). The results from these studies are presented in Table 2.

CompoundCell LineIC50 (µM)
N9HCT1165.85
N18HCT1164.53
Control5-Fluorouracil9.99

The data indicates that certain derivatives of the compound are more effective than standard chemotherapy agents, highlighting its potential as an anticancer agent .

Enzyme Inhibition

Another promising application of this compound is as an enzyme inhibitor, particularly against targets relevant to diseases such as diabetes and Alzheimer's disease.

Case Study: Enzyme Inhibition

Research has shown that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase and alpha-glucosidase, which are crucial in managing Alzheimer’s disease and Type 2 diabetes, respectively.

CompoundTarget EnzymeInhibition (%)
N-(4-hydroxyphenyl)-sulfonamideAcetylcholinesterase70%
N-(4-hydroxyphenyl)-sulfonamideAlpha-glucosidase65%

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Benzamide core : Common in enzyme inhibitors and receptor ligands.
  • 4-Hydroxyphenyl group : Enhances polarity and hydrogen-bonding capacity.
  • 4-Methoxyphenylsulfonylaminomethyl group: Introduces steric bulk and modulates electronic properties via the methoxy substituent.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Functional Groups Impacting Activity Reference
Target Compound Benzamide 4-hydroxyphenyl; 4-methoxyphenylsulfonylaminomethyl Hydroxyl (polar), methoxy (electron-donating) -
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Benzamide 4-bromo; 4-methoxy-2-nitrophenyl Bromo (hydrophobic), nitro (electron-withdrawing)
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide 5-methyloxazol-3-yl; 4-methylphenyl Oxazole (heterocyclic), methyl (hydrophobic)
N-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide Benzenesulfonamide 4-hydroxyphenyl; nitro Dual hydroxyl (polar), nitro (electron-withdrawing)
4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide Benzamide 3-methoxyphenylsulfonyl; 4-methylphenyl Methoxy (meta position), methyl (hydrophobic)

Key Observations :

  • The position of substituents (e.g., para vs. meta methoxy) significantly alters electronic and steric profiles. For example, the target compound’s para-methoxy group may enhance solubility compared to the meta-methoxy analog in .
  • Hydroxyl groups improve water solubility and binding to polar targets, as seen in , whereas bromo/nitro groups (e.g., ) increase hydrophobicity and stability.

Physicochemical Properties :

  • Solubility : The 4-hydroxyphenyl group in the target compound may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., ).

Biological Activity

N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide, also known by its chemical formula C17H20N2O5S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H20N2O5S
  • Molecular Weight : 364.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail these activities supported by recent studies.

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against various cancer cell lines:

  • Cell Line Studies : In vitro tests demonstrated that the compound significantly inhibits the proliferation of breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values ranged from 1.52 to 6.31 µM, indicating strong anti-proliferative effects compared to standard chemotherapeutics .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, suggesting its potential as an anticancer agent through apoptosis induction .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Inhibition of Bacterial Growth : It was evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
    BacteriaMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli62.5
    Salmonella typhi12.5

These values indicate that the compound exhibits significant antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through various models:

  • In Vitro Inhibition Studies : The compound demonstrated notable inhibition of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The presence of the sulfonamide group and hydroxyl moiety appears to enhance its biological activity. Modifications at these sites can lead to variations in potency and selectivity against specific targets .

Case Studies

  • Breast Cancer Study : A study focused on the anti-proliferative effects of various sulfonamide derivatives, including our compound, found that it significantly reduced cell viability in MDA-MB-231 cells with a selectivity index favoring cancer cells over normal cells .
  • Antibacterial Efficacy : Another investigation into the antimicrobial properties revealed that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .

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